molecular formula C9H10ClF3N2 B13051468 (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13051468
M. Wt: 238.64 g/mol
InChI Key: MPKKCCGOJLRIBA-MRVPVSSYSA-N
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Description

(1S)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine derivative featuring a 2-chloro-4-(trifluoromethyl)phenyl substituent. The stereochemistry (1S configuration) and electron-withdrawing substituents (Cl, CF₃) likely influence its reactivity, solubility, and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m1/s1

InChI Key

MPKKCCGOJLRIBA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzaldehyde and ethylenediamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include reducing agents and acid catalysts to facilitate the formation of the diamine structure.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine with structurally related diamines:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Physical State Key Data
(1S)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine N/A C₉H₁₀ClF₃N₂ (inferred) ~242.64 (calculated) 2-Cl, 4-CF₃ Not Available Target compound for comparison
(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 1213874-87-3 C₉H₁₀F₄N₂ 222.19 2-F, 4-CF₃ Solid (assumed) Purity unspecified; storage conditions not provided
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl 1391576-24-1 C₉H₁₂Cl₂F₄N₂ 295.10 6-F, 2-CF₃ (as HCl salt) Solid Purity ≥97%; ISO-certified for pharmaceutical use
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl 1381929-08-3 C₈H₁₂Cl₃FN₂ 269.55 2-Cl, 4-F (as HCl salt) Solid Supplier: Parchem Chemicals; formula confirmed
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine 1213488-84-6 C₈H₁₁Cl₂N₂ 218.09 2-Cl, 4-Cl Solid Two suppliers listed; no purity data
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group at the 4-position enhances lipophilicity and metabolic stability compared to halogens (F, Cl) alone . Positional Isomerism: Fluorine at the 6-position (vs.
  • Salt Forms : HCl salts (e.g., ) improve solubility and stability for pharmaceutical applications.

Biological Activity

(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C9_9H10_{10}ClF3_3N2_2
  • Molecular Weight : 238.64 g/mol
  • CAS Number : 1213397-82-0

Its structure features a trifluoromethyl group and a chloro substituent, which enhance its lipophilicity and stability, making it a candidate for various pharmacological applications .

Preliminary studies indicate that (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine acts primarily as an enzyme inhibitor . Its ability to interact with specific molecular targets allows it to modulate enzyme activity or receptor signaling pathways. This interaction is crucial in the development of therapeutic agents targeting fatty acid hydrolases and other enzyme systems .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, which could have significant implications in pharmacology. The inhibition mechanism often involves binding to the active site of enzymes, thereby preventing substrate access and subsequent biochemical reactions. This property is particularly valuable in drug development aimed at diseases where enzyme dysregulation is a factor .

Case Studies and Research Findings

Research has indicated that compounds with trifluoromethyl groups often exhibit improved bioactivity compared to their non-fluorinated counterparts. For example:

Compound NameActivityReference
(1S)-1-[2-chloro-4-fluorophenyl]ethane-1,2-diamineModerate antibacterial activity against E. coli
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamineEffective against MRSA strains

These findings suggest that (1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine may share similar antibacterial properties.

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